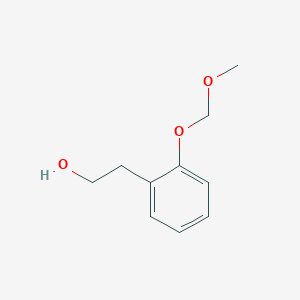

2-(2-(Methoxymethoxy)phenyl)ethanol

CAS No.:

Cat. No.: VC13678492

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-[2-(methoxymethoxy)phenyl]ethanol |

| Standard InChI | InChI=1S/C10H14O3/c1-12-8-13-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 |

| Standard InChI Key | JXTROXDOEPTEDL-UHFFFAOYSA-N |

| SMILES | COCOC1=CC=CC=C1CCO |

| Canonical SMILES | COCOC1=CC=CC=C1CCO |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a phenyl ring substituted with a methoxymethoxy group at the second carbon (ortho position) and an ethanol chain at the adjacent carbon. The methoxymethoxy group introduces ether linkages, enhancing the molecule’s polarity and solubility in organic solvents compared to simpler phenolic alcohols .

Key Structural Features:

-

Aromatic Ring: The phenyl group provides a rigid planar structure, facilitating π-π interactions.

-

Methoxymethoxy Group: The -OCH2OCH3 substituent increases electron density on the ring via resonance and inductive effects.

-

Ethanol Side Chain: The primary alcohol (-CH2CH2OH) enables hydrogen bonding and participation in esterification or oxidation reactions .

IUPAC Name and Synonyms

-

IUPAC Name: 2-(2-(Methoxymethoxy)phenyl)ethanol.

-

Alternative Names:

-

2-(o-Methoxymethoxyphenyl)ethanol

-

2-(2-(Methoxymethoxy)phenylethanol

-

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 2-(2-(Methoxymethoxy)phenyl)ethanol is documented in the provided sources, analogous phenylethanol derivatives are typically synthesized via:

Reduction of Isocoumarins

Sodium borohydride (NaBH4) reduction of 3-substituted isocoumarins in methanol at 50°C yields diols with phenylethanol motifs. For example, 1-(2-(hydroxymethyl)phenyl)hexan-2-ol was synthesized via this method .

Example Reaction:

This method could be adapted by introducing methoxymethoxy-protected intermediates prior to reduction .

Etherification of Phenolic Alcohols

Methoxymethoxy groups are often introduced via Williamson ether synthesis, where a phenol reacts with chloromethyl methyl ether (ClCH2OCH3) in the presence of a base .

Reaction Scheme:

Purification and Characterization

-

Purification: Column chromatography (petroleum ether/ethyl acetate) is commonly used .

-

Spectroscopic Data:

Physicochemical Properties

Molecular Formula and Weight

-

Molecular Formula: Estimated as C10H14O4 based on structural analogy .

-

Molecular Weight: ~198.22 g/mol.

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, THF) due to ether and alcohol functionalities .

-

Stability: Susceptible to acid-catalyzed hydrolysis of the methoxymethoxy group, releasing formaldehyde and methanol .

Thermal Properties

-

Boiling Point: Estimated >250°C (similar to 2-(2-Methylphenoxy)ethanol, BP: 245°C) .

-

Melting Point: Likely <25°C, given the liquid state of analogous compounds .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Phenylethanol derivatives are pivotal in synthesizing β-blockers and antipsychotic agents. The methoxymethoxy group may enhance blood-brain barrier permeability .

Organic Synthesis

-

Chiral Auxiliaries: The ethanol chain and aromatic ring enable use in asymmetric synthesis .

-

Protecting Groups: The methoxymethoxy moiety can temporarily mask hydroxyl groups during multi-step syntheses .

Materials Science

-

Polymer Modifiers: Ethanol groups participate in crosslinking reactions, improving polymer flexibility .

-

Solvents: High boiling point and moderate polarity make it suitable for high-temperature reactions .

Comparison with Analogous Compounds

Recent Research and Developments

Antibacterial Activity

Diols with phenylethanol structures exhibit moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) . The methoxymethoxy group’s electron-donating effects may enhance membrane disruption.

Green Chemistry Applications

Biocatalytic reduction of ketones using alcohol dehydrogenases has been explored to synthesize enantiopure phenylethanol derivatives, reducing reliance on metal catalysts .

Challenges and Future Directions

-

Toxicity Data: Limited information on ecotoxicology and human exposure risks necessitates further study.

-

Synthetic Optimization: Developing catalytic, one-pot methods for methoxymethoxy introduction could improve yield and sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume